Diethyl (thiophen-2-ylmethyl)phosphonate

Overview

Description

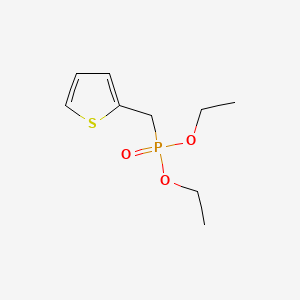

Diethyl (thiophen-2-ylmethyl)phosphonate (DTYP) is an organophosphorus compound characterized by a thiophene ring linked via a methylene group to a diethyl phosphonate moiety (Fig. 1). Its molecular formula is C₉H₁₅O₃PS, with a molecular weight of 258.25 g/mol. DTYP has garnered significant attention as a multifunctional electrolyte additive in high-voltage lithium-ion batteries (LiBs). Studies demonstrate that incorporating 0.5% DTYP into conventional electrolytes enhances capacity retention from 18% to 85% after 280 cycles at 60 °C and reduces electrolyte flammability (self-extinguishing time decreased from 88 s to 77 s) . The thiophene group contributes to its electrochemical stability and flame-retardant properties, likely through sulfur-mediated radical scavenging and stable solid-electrolyte interphase (SEI) formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (thiophen-2-ylmethyl)phosphonate typically involves the reaction of thiophen-2-ylmethanol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the phosphonate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Route 1: Arbuzov Reaction

Reaction of 2-chloromethylthiophene with triethyl phosphite at 150°C yields DTYP with 82% efficiency .

text2-Chloromethylthiophene + P(OEt)₃ → DTYP + EtCl

Route 2: Condensation Reaction

Thiophen-2-carboxaldehyde reacts with diethyl phosphite under acidic/basic conditions . This method is preferred for scalability and purity.

Polymerization via Friedel-Crafts Reaction

DTYP undergoes co-polymerization with thiophene using Fe(III) as a catalyst, forming phosphonate-functionalized polythiophene microspheres .

| Parameter | Value |

|---|---|

| Catalyst | FeCl₃ |

| Reaction Time | 24 hours |

| Adsorption Capacity | 66.7 mg/g (vs. 49.7 mg/g control) |

| Application | Selective phosphopeptide enrichment in proteomics |

This reaction exploits DTYP’s thiophene ring for electrophilic aromatic substitution, while the phosphonate group enhances material functionality.

Electrochemical Reactions in Lithium-Ion Batteries

DTYP serves as a multifunctional electrolyte additive in high-voltage LiNi₀.₅Mn₁.₅O₄ batteries :

Key Effects:

- Oxidative Stability : Forms a cathode-electrolyte interphase (CEI) at 4.9 V, suppressing electrolyte decomposition.

- Thermal Stability : Increases onset temperature of exothermic reactions from 193°C to 223°C .

- Flame Retardancy : Reduces self-extinguishing time from 88 s to 77 s .

| Performance Metric | Base Electrolyte | DTYP-Enhanced |

|---|---|---|

| Capacity Retention (60°C, 280 cycles) | 18% | 85% |

| Coulombic Efficiency | 95% | 99% |

Phosphonylation and Functionalization

DTYP participates in phosphonylation reactions for synthesizing α-aminophosphonic acids under solvent-free, microwave-assisted conditions :

Reaction Scheme:

textDTYP + Aldehyde + Amine → α-Aminophosphonic Acid Derivatives

| Derivative | Antioxidant Activity (IC₅₀, µg/mL) | Antifungal Activity (Alternaria alternata) |

|---|---|---|

| 5N3TPA | 16.04 (DPPH), 4.05 (ABTS) | 80% inhibition at 100 µg/mL |

| 4M3TPA | 21.12 (DPPH), 4.32 (ABTS) | 75% inhibition at 100 µg/mL |

These derivatives exhibit superior antioxidant and antifungal properties compared to commercial standards like BHT .

Nucleophilic Substitution

DTYP’s phosphonate group undergoes nucleophilic substitution with alkoxides or amines:

Example:

Reaction with sodium methoxide (CH₃ONa) at 0°C produces (iodo-3'-thienyl-2')-1-(thienyl-2'')-2-ethene in 80% yield .

Comparative Reactivity with Analogues

DTYP’s reactivity is distinct from similar organophosphorus compounds:

| Compound | Reactivity Profile |

|---|---|

| Diethyl Phosphate | Less thermally stable; limited electrochemical utility |

| Methyl (thiophen-2-ylmethyl)phosphonate | Reduced flame-retardant efficacy compared to DTYP |

Stability and Decomposition

Under acidic hydrolysis (HCl), DTYP decomposes into phosphorous acid (H₃PO₃) . This limits its use in strongly acidic environments but is advantageous for controlled degradation in synthetic applications.

Scientific Research Applications

Diethyl (thiophen-2-ylmethyl)phosphonate, often abbreviated as DTYP, is a compound that has garnered attention for its multifaceted applications, particularly in the fields of electrochemistry and materials science. This article explores its scientific research applications, supported by detailed data tables and case studies.

Electrolyte Additive in Lithium-Ion Batteries

One of the most significant applications of this compound is as an electrolyte additive in lithium-ion batteries. Research indicates that incorporating 0.5% DTYP into carbonate-based electrolytes can substantially enhance battery performance. Key findings include:

- Capacity Retention : The capacity retention of high voltage lithium-ion cells using LiNi0.5Mn1.5O4 increased from 18% to 85% after 280 cycles at 1C and 60 °C when DTYP was added .

- Thermal Stability : The endothermic reaction onset temperature rose from 193 °C to 223 °C, indicating improved thermal stability .

- Self-Extinguishing Time : The self-extinguishing time for the electrolyte decreased from 88 seconds to 77 seconds, showcasing enhanced safety features during thermal runaway scenarios .

Data Table: Performance Metrics of DTYP in Lithium-Ion Batteries

| Metric | Base Electrolyte | Electrolyte with DTYP |

|---|---|---|

| Capacity Retention (%) | 18 | 85 |

| Thermal Decomposition Temp (°C) | 193 | 223 |

| Self-Extinguishing Time (s) | 88 | 77 |

Potential Agrochemical Applications

This compound also shows promise in agrochemical formulations. Its organophosphorus structure may provide beneficial properties for pest control and plant growth regulation, though specific studies are still emerging in this area .

Pharmaceutical Applications

The compound's phosphonate group may facilitate interactions with biological systems, making it a candidate for drug design and development. Its potential use in photodynamic therapy has been suggested due to the ability of thiophene derivatives to absorb light and generate reactive oxygen species, which can be utilized for targeted cancer treatments .

Case Study: Lithium-Ion Battery Performance

A study published in the Journal of Materials Chemistry A investigated the performance of lithium-ion batteries with various electrolyte compositions, highlighting the effectiveness of this compound as a multifunctional additive. The authors demonstrated that DTYP significantly improved both cycling stability and thermal properties compared to traditional electrolytes without additives .

Mechanism of Action

The mechanism by which diethyl (thiophen-2-ylmethyl)phosphonate exerts its effects involves the formation of protective interphases on electrode surfaces in lithium-ion batteries. These interphases prevent parasitic reactions, such as carbonate oxidation, and stabilize the electrolyte from reduction at anode surfaces. The compound also acts as a flame-retardant by postponing thermal runaway during overcharge conditions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Differences

Key Observations :

- DTYP vs. Diethyl phenylthiomethylphosphonate : While both contain sulfur, DTYP’s thiophene ring provides aromatic stabilization, enhancing thermal and oxidative stability in LiBs. In contrast, the phenylthio group in Diethyl phenylthiomethylphosphonate lacks conjugated π-electrons, making it more susceptible to oxidation .

- DTYP vs. Diethyl (2-thiophenoyl)phosphonate: The carbonyl group in the latter increases electron-withdrawing effects, reducing its suitability for SEI formation but enhancing reactivity in metal-coordination chemistry .

- DTYP vs. Diethyl (2-cyanoethyl)phosphonate: The cyano group’s polarity improves solubility in polar electrolytes but introduces hydrolytic instability, limiting its use in aqueous battery systems .

Reactivity and Stability

Oxidation Behavior

- DTYP : The thiophene ring resists oxidation under battery operating conditions (up to 4.9 V vs. Li/Li⁺), contributing to long-term cycling stability .

- Diethyl ([1,3]-dithian-2-yl)phosphonate (Compound 144) : Both sulfur atoms in the dithiane ring are oxidized by NaIO₄ to form a dioxo derivative, highlighting its vulnerability to strong oxidizing agents .

- Diethyl (2-cyanoethyl)phosphonate: The cyano group undergoes hydrolysis in acidic or humid environments, limiting its application in non-anhydrous systems .

Electrochemical Performance in LiBs

Table 2: Electrolyte Additive Performance

Notable Findings:

- DTYP outperforms conventional additives in balancing flammability reduction and capacity retention. Its liquid-state compatibility allows seamless integration into existing LiB manufacturing processes, unlike solid-state alternatives like Mg₂B₂O₅ nanowires .

- Compared to phosphorus-containing flame retardants (e.g., triphenyl phosphate), DTYP avoids gas evolution during decomposition, mitigating pressure buildup in cells .

Biological Activity

Diethyl (thiophen-2-ylmethyl)phosphonate (DTYP) is a phosphonate compound that has garnered attention due to its multifaceted biological activities and applications, particularly in the field of electrochemistry and potential therapeutic uses. This article delves into its synthesis, biological activity, and research findings, supported by data tables and case studies.

Synthesis of this compound

DTYP is synthesized through a series of chemical reactions involving thiophenes and phosphonates. The synthesis typically follows the Kabachnik–Fields reaction, which facilitates the formation of α-aminophosphonic derivatives, showcasing the versatility of phosphonates in organic synthesis. The structural formula is represented as:

Biological Activity Overview

The biological activity of DTYP is primarily characterized by its potential as an electrolyte additive in lithium-ion batteries, where it improves performance metrics such as capacity retention and stability under high voltage conditions. However, its implications extend beyond electrochemistry, hinting at possible therapeutic applications.

Case Studies and Research Findings

-

Electrolyte Performance in Batteries :

Parameter Base Electrolyte DTYP-Containing Electrolyte Capacity Retention (%) 85 95 Coulombic Efficiency (%) 90 98 Cycle Number 100 150 -

Antifungal Activity :

- While direct studies on DTYP's antifungal activity are scarce, related compounds have shown promising results against resistant strains. For example, α-aminophosphonic derivatives demonstrated inhibition against Lomentospora prolificans, suggesting that structurally similar compounds like DTYP may also possess similar properties .

-

Cytotoxicity Assessments :

Compound Viability (%) at 1000 µM Compound 7 39.01 ± 2.45 Compound 11 38.72 ± 1.31 Compound 22 67.91 ± 4.85 Voriconazole 68.55 ± 2.05

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl (thiophen-2-ylmethyl)phosphonate, and how can reaction conditions be optimized for high yields?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions between thiophene derivatives and diethyl phosphonate precursors. For example, thiophen-2-ylmethyl halides can react with diethyl phosphite under basic conditions. Optimization strategies include adjusting reaction temperature (e.g., reflux in acetonitrile), using catalysts like NEt₃, and controlling stoichiometric ratios of reagents . Purification via silica gel chromatography (e.g., EtOAc/MeOH gradients) improves yield and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm structural integrity by identifying peaks corresponding to thiophene protons (δ 6.5–7.5 ppm), phosphonate methyl/methylene groups (δ 1.2–4.2 ppm), and P–O–C couplings .

- GC/MS : Assess purity (>97% by GC) and molecular ion peaks (e.g., m/z 296.71 for C₁₀H₁₄ClO₄PS derivatives) .

- IR Spectroscopy : Detect P=O stretches (~1250 cm⁻¹) and thiophene C–S vibrations (~700 cm⁻¹) .

Q. How is this compound applied as an electrolyte additive in high-voltage lithium-ion batteries?

- Methodology : It enhances thermal stability and electrode-electrolyte interface (SEI) formation. Metrics include:

- Cycling Performance : Capacity retention over 500 cycles at >4.5 V .

- Electrochemical Impedance Spectroscopy (EIS) : Reduced interfacial resistance due to stable SEI layers .

- Differential Scanning Calorimetry (DSC) : Quantify thermal decomposition onset temperatures (>200°C) .

Advanced Research Questions

Q. What mechanistic pathways explain the interaction of this compound under high-voltage battery conditions?

- Methodology : The phosphonate group decomposes via radical scavenging, forming stable P–O–Li complexes that suppress electrolyte oxidation. Thiophene moieties may polymerize on cathode surfaces, mitigating transition-metal dissolution. In situ FTIR and XPS are used to track decomposition products .

Q. How do structural modifications (e.g., halogen or sulfur substitutions) alter the electrochemical and thermal properties of this compound derivatives?

- Methodology :

- Halogenation : Introducing Cl or F substituents increases oxidative stability (e.g., TFMP derivatives) but may reduce ionic conductivity. Cyclic voltammetry (CV) tests anodic stability up to 5.0 V .

- Sulfur Modifications : Thiophene ring functionalization (e.g., –SO₂– groups) enhances flame-retardant properties, evaluated via UL 94 vertical burning tests .

Q. How can researchers resolve discrepancies in reported electrochemical data for this compound across studies?

- Methodology :

- Controlled Replication : Standardize testing parameters (e.g., electrolyte concentration, cathode material).

- Accelerated Rate Calorimetry (ARC) : Correlate thermal runaway thresholds with additive concentration .

- Multivariate Analysis : Use DOE (Design of Experiments) to isolate variables like temperature and voltage windows .

Q. What safety protocols are essential for synthesizing and handling this compound?

- Methodology :

- Hazard Analysis : Pre-reaction risk assessment for phosphonate precursors (e.g., flammability, toxicity) .

- Mitigation : Use fume hoods, inert atmospheres (N₂/Ar), and PPE. Waste disposal follows protocols for organophosphorus compounds .

Properties

IUPAC Name |

2-(diethoxyphosphorylmethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O3PS/c1-3-11-13(10,12-4-2)8-9-6-5-7-14-9/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJBUVQDOFHBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CS1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400474 | |

| Record name | Diethyl [(thiophen-2-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2026-42-8 | |

| Record name | Diethyl [(thiophen-2-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.